molecular formula C11H13N3O3S B13985010 8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one

8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B13985010
M. Wt: 267.31 g/mol
InChI Key: YRLBEPFEAVCKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through several methods. One common approach involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo further cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which are enzymes involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one include other pyrido[2,3-d]pyrimidin-7(8H)-ones with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties. The presence of the isopropyl and methylsulfonyl groups enhances its potential as a drug candidate by improving its binding affinity and selectivity for specific molecular targets.

Biological Activity

8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H14N4O2S
  • Molecular Weight : 270.33 g/mol
  • Structural Features : The compound features a pyrido-pyrimidine core with isopropyl and methylsulfonyl substituents, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail specific findings related to this compound.

1. Anticancer Activity

Studies have shown that derivatives of pyrido[2,3-d]pyrimidines can selectively inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may act by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Case Study : A recent study highlighted that related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for further development in cancer therapeutics .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrido[2,3-d]pyrimidines has been documented extensively:

  • In Vitro Studies : Inflammatory markers such as cytokines (e.g., IL-1β) were significantly reduced in cell cultures treated with these compounds. This suggests that they may modulate inflammatory pathways effectively .
  • Animal Models : In vivo studies indicated that administration of related compounds resulted in reduced edema and pain in models of arthritis, showcasing their therapeutic potential for inflammatory diseases .

3. Antimicrobial Properties

The antimicrobial activity of pyrido[2,3-d]pyrimidine derivatives has been explored:

  • Broad-Spectrum Activity : Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
  • Clinical Relevance : Given the rise of antibiotic-resistant strains, the development of new antimicrobial agents from this class could be significant.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeMechanism of ActionReference
AnticancerCDK inhibition leading to apoptosis
Anti-inflammatoryReduction of cytokines in vitro
AntimicrobialDisruption of bacterial cell wall

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

2-methylsulfonyl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C11H13N3O3S/c1-7(2)14-9(15)5-4-8-6-12-11(13-10(8)14)18(3,16)17/h4-7H,1-3H3

InChI Key

YRLBEPFEAVCKJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=CC2=CN=C(N=C21)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.